molecular formula C25H27N3O6 B1601948 Nicardipine Related Compound 4 CAS No. 123973-71-7

Nicardipine Related Compound 4

Cat. No.: B1601948
CAS No.: 123973-71-7
M. Wt: 465.5 g/mol
InChI Key: XBADMAQQRVIREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicardipine Related Compound 4 is a derivative of Nicardipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. This compound is part of a broader class of dihydropyridine derivatives, which are characterized by their ability to inhibit the influx of calcium ions into cardiac and smooth muscle cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine Related Compound 4 typically involves the condensation of appropriate aldehydes with β-ketoesters in the presence of ammonia or primary amines. The reaction conditions often include refluxing in ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Nicardipine Related Compound 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Nicardipine Related Compound 4 has a wide range of applications in scientific research:

Mechanism of Action

Nicardipine Related Compound 4 exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac and smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The compound primarily targets L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle .

Comparison with Similar Compounds

  • Nicardipine
  • Nifedipine
  • Amlodipine
  • Felodipine

Comparison: Nicardipine Related Compound 4 shares similarities with other dihydropyridine derivatives like Nifedipine and Amlodipine in terms of its mechanism of action and therapeutic applications. it is unique in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. For instance, this compound may exhibit different metabolic pathways or binding affinities compared to its counterparts .

Properties

IUPAC Name

5-[2-[benzyl(methyl)amino]ethoxycarbonyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6/c1-16-21(24(29)30)23(19-10-7-11-20(14-19)28(32)33)22(17(2)26-16)25(31)34-13-12-27(3)15-18-8-5-4-6-9-18/h4-11,14,23,26H,12-13,15H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBADMAQQRVIREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123973-71-7
Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(2-(methyl(phenylmethyl)amino)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(2-(METHYL(PHENYLMETHYL)AMINO)ETHYL) ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X34J8MY5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicardipine Related Compound 4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nicardipine Related Compound 4
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nicardipine Related Compound 4
Reactant of Route 4
Nicardipine Related Compound 4
Reactant of Route 5
Nicardipine Related Compound 4
Reactant of Route 6
Reactant of Route 6
Nicardipine Related Compound 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.